2-Acetamido-2-oxoethyl propanoate
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Overview
Description
2-Acetamido-2-oxoethyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes an acetamido group and an oxoethyl group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-oxoethyl propanoate can be synthesized through the esterification of 2-acetamido-2-oxoethanol with propanoic acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-oxoethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 2-acetamido-2-oxoethanol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or heat to proceed.
Major Products Formed
Hydrolysis: 2-Acetamido-2-oxoethanol and propanoic acid.
Reduction: 2-Acetamido-2-oxoethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-2-oxoethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-oxoethyl propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active intermediates that may interact with enzymes or receptors in biological systems. The acetamido group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
2-Acetamido-2-oxoethyl propanoate can be compared with other esters and amides:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl propanoate: Another ester with similar properties but a different alkyl group.
Acetamido compounds: Compounds like acetamidoethanol share the acetamido group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64589-57-7 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2-acetamido-2-oxoethyl) propanoate |
InChI |
InChI=1S/C7H11NO4/c1-3-7(11)12-4-6(10)8-5(2)9/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
LQMLCNCKHFPSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)NC(=O)C |
Origin of Product |
United States |
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